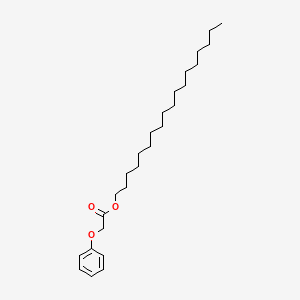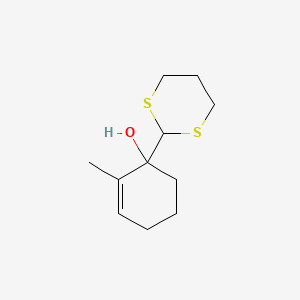
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- is an organic compound with the molecular formula C10H16OS2. This compound features a cyclohexene ring substituted with a hydroxyl group and a dithiane moiety, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- typically involves the reaction of cyclohexenone with 1,3-dithiane under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the dithiane to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The dithiane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-cyclohexen-1-one derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted dithiane derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the dithiane moiety can participate in redox reactions. These interactions can affect enzyme activity and cellular processes, although detailed pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-phenyl-1,3-dithian-2-yl)-2-cyclohexen-1-ol
- 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 1-(1,3-Dithian-2-yl)-2-cyclohexen-1-ol
Uniqueness
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a hydroxyl group and a dithiane moiety allows for a wide range of chemical transformations and applications .
Propiedades
Número CAS |
111016-59-2 |
|---|---|
Fórmula molecular |
C11H18OS2 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
1-(1,3-dithian-2-yl)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H18OS2/c1-9-5-2-3-6-11(9,12)10-13-7-4-8-14-10/h5,10,12H,2-4,6-8H2,1H3 |
Clave InChI |
JVQYKNVLBZBFCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCCC1(C2SCCCS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
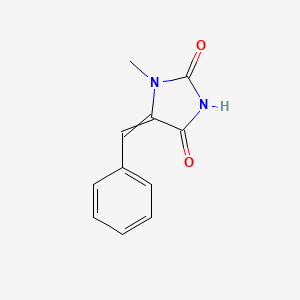

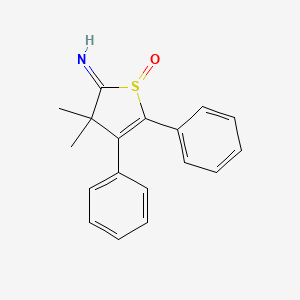
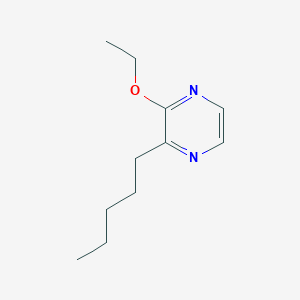
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
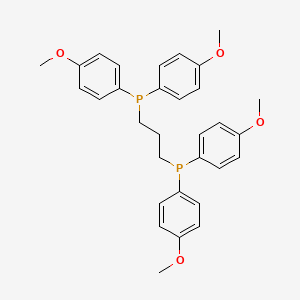
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)

![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)

